Zamanic acid

Description

Properties

IUPAC Name |

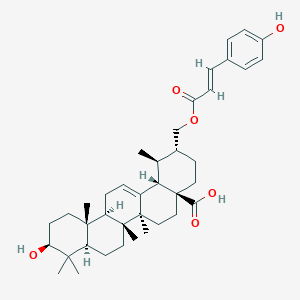

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFHUMSFIGJBU-BFDBMYDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zamanic Acid: A Technical Guide for Researchers

An In-depth Review of the Triterpenoid from Plumeria obtusa

Introduction

Zamanic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural source, and reported biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting available data in a structured format and outlining experimental contexts.

Chemical Properties and Structure

This compound, with the chemical formula C₃₉H₅₄O₆, is structurally defined as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[1] It is classified as a triterpenoid, a large and diverse class of organic compounds derived from isoprene. The key structural features of this compound include a pentacyclic ursane-type triterpenoid skeleton, a hydroxyl group at the C-3 position, and a p-hydroxycinnamoyl moiety attached at the C-30 position, along with a carboxylic acid group at C-28.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | [1] |

| Molecular Weight | 618.84 g/mol | [1] |

| CAS Number | 260393-05-3 | [1] |

| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [1] |

Natural Source and Isolation

The primary natural source of this compound is the leaves of Plumeria obtusa, a plant belonging to the Apocynaceae family.[1] This plant is native to the West Indies, Central America, and Colombia.

Experimental Protocols: Isolation of this compound

A detailed experimental protocol for the isolation and purification of this compound from the leaves of Plumeria obtusa is described in the primary literature. The following is a summarized workflow based on typical phytochemical isolation procedures. For the complete and specific methodology, it is imperative to consult the original research article: Siddiqui, B. S., Firdous, & Begum, S. (1999). Two triterpenoids from the leaves of Plumeria obtusa. Phytochemistry, 52(6), 1111–1115.

Biological Activities

This compound has been reported to exhibit several biological activities, making it a compound of interest for further investigation in drug discovery. The primary reported activities are inhibition of glutathione reductase, anti-inflammatory effects, and inhibition of Mycobacterium tuberculosis growth.[1]

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Target/Assay | Quantitative Data | Source |

| Enzyme Inhibition | Glutathione Reductase | IC₅₀: Not publicly available | [1] |

| Anti-inflammatory | Specific assay not detailed | Quantitative data not publicly available | [1] |

| Antimycobacterial | Mycobacterium tuberculosis growth inhibition | MIC/IC₅₀: Not publicly available | [1] |

Note: The quantitative data (IC₅₀, MIC values) for the biological activities of this compound are not available in the publicly accessible literature. This information is likely contained within the primary research article by Siddiqui et al. (1999).

Experimental Protocols: Biological Assays

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducibility and further research. The specific methodologies used in the initial discovery of its activities are outlined in the 1999 Phytochemistry paper. The following represent generalized protocols for the reported activities.

1. Glutathione Reductase Inhibition Assay

A common method to assess glutathione reductase inhibition involves a spectrophotometric assay. The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

2. In Vitro Anti-inflammatory Assay

Various in vitro assays can be used to assess anti-inflammatory activity. A common method is the inhibition of protein denaturation assay, which is relevant to inflammation-induced protein denaturation.

3. Mycobacterium tuberculosis Growth Inhibition Assay

The antimycobacterial activity of this compound is typically evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

References

An In-depth Technical Guide to Zamanic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from the leaves of Plumeria obtusa, this compound has demonstrated noteworthy biological activities, including the inhibition of glutathione reductase, anti-mycobacterial effects against Mycobacterium tuberculosis, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental methodologies and visual diagrams to facilitate further research and drug development endeavors.

Chemical Identity and Structure

This compound is chemically identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[1][2][3] Its structure was elucidated through extensive spectroscopic studies.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [3] |

| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [1] |

| CAS Number | 260393-05-3 | [2][3] |

| Molecular Formula | C₃₉H₅₄O₆ | [3][5] |

| Molecular Weight | 618.84 g/mol | [3][5] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound was based on the following spectroscopic data. While the primary literature contains the definitive spectra, the key reported values are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Observations |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Infrared (IR) | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Data not available in the searched resources. |

Note: The detailed spectroscopic data is expected to be present in the primary publication by Siddiqui, B.S., Firdous, & Begum, S. (1999). Two triterpenoids from the leaves of Plumeria obtusa. Phytochemistry, 52(6), 1111–1115. This data was not available in the accessed abstracts and summaries.

Isolation and Purification

This compound is a natural product isolated from the fresh leaves of the plant Plumeria obtusa.[2][4]

Experimental Protocol: Isolation of this compound

The following is a generalized workflow for the isolation of triterpenoids from plant material, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activities and Properties

This compound has been reported to exhibit several significant biological activities, positioning it as a molecule of interest for further pharmacological investigation.

Inhibition of Glutathione Reductase

This compound is a potent inhibitor of glutathione reductase.[1] This enzyme is crucial for maintaining the reduced glutathione (GSH) pool, which plays a vital role in cellular antioxidant defense and detoxification.

Table 3: Glutathione Reductase Inhibition by this compound

| Parameter | Value | Reference(s) |

| IC₅₀ | Data not available in the searched resources. |

The inhibition of glutathione reductase by this compound disrupts the cellular redox balance. A simplified representation of this pathway is provided below.

Figure 2. Inhibition of Glutathione Reductase by this compound.

A general protocol for assessing glutathione reductase inhibition is as follows:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer with EDTA), NADPH, and oxidized glutathione (GSSG).

-

Add the test compound (this compound) at various concentrations to the reaction mixture.

-

Initiate the reaction by adding glutathione reductase.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Anti-Mycobacterial Activity

This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[1]

Table 4: Anti-Mycobacterial Activity of this compound

| Parameter | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Data not available in the searched resources. |

A common method for determining the anti-mycobacterial activity of a compound is the Microplate Alamar Blue Assay (MABA) or similar broth microdilution methods.

Figure 3. Workflow for determining the MIC of this compound against M. tuberculosis.

Anti-Inflammatory Activity

This compound has also been reported to possess anti-inflammatory activity.[1] The specific in vitro or in vivo models and the extent of this activity are not detailed in the readily available literature. A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents.

-

Administer this compound or a vehicle control to experimental animals (e.g., rats or mice) at various doses.

-

After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each dose of this compound compared to the control group.

Conclusion and Future Directions

This compound presents as a promising natural product with a range of biological activities that warrant further investigation. Its ability to inhibit glutathione reductase suggests potential applications in diseases associated with oxidative stress. Furthermore, its activity against Mycobacterium tuberculosis indicates a possible role in the development of new anti-tubercular agents. The reported anti-inflammatory properties also open avenues for its exploration in inflammatory disorders.

Future research should focus on:

-

Obtaining and fully characterizing the spectroscopic data of this compound.

-

Elucidating the precise mechanism of action for its various biological activities.

-

Conducting in-depth in vivo studies to evaluate its efficacy and safety profile.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.

This technical guide provides a foundational understanding of this compound, intended to serve as a valuable resource for the scientific community in advancing the research and development of this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium [mdpi.com]

- 5. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]

Zamanic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Biological Activities of a Promising Natural Triterpenoid

Introduction

Zamanic acid is a naturally occurring pentacyclic triterpenoid isolated from the leaves of Plumeria obtusa, a plant belonging to the Apocynaceae family.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products.

Chemical Identity and Synonyms

The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms are provided below.

IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.[2]

Synonyms:

-

This compound[2]

-

3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid

-

260393-05-3 (CAS Number)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of future studies.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | PubChem[2] |

| Molecular Weight | 618.8 g/mol | PubChem[2] |

| Appearance | Powder | BioCrick[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |

| XLogP3 | 8.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit several promising biological activities, suggesting its potential for development as a therapeutic agent.

-

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties. While the exact mechanism has not been fully elucidated for this specific compound, many pentacyclic triterpenes exert their anti-inflammatory effects through the inhibition of key signaling pathways involved in the inflammatory response.

-

Anti-tuberculosis Activity: The compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture, indicating its potential as a lead compound for the development of new anti-tuberculosis drugs.

-

Glutathione Reductase Inhibition: this compound is a potent inhibitor of glutathione reductase. This enzyme is crucial for maintaining the reduced glutathione pool, which plays a vital role in cellular antioxidant defense and detoxification. Inhibition of this enzyme can have significant implications in various pathological conditions.

Postulated Anti-inflammatory Signaling Pathway

Based on the known mechanisms of action for structurally related pentacyclic triterpenes, a postulated signaling pathway for the anti-inflammatory activity of this compound is presented below. It is hypothesized that this compound may inhibit the activation of the transcription factor NF-κB and the expression of the pro-inflammatory enzyme COX-2.

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for the isolation of triterpenoids from Plumeria species and for a glutathione reductase inhibition assay, which can be adapted for studies involving this compound.

Isolation of Triterpenoids from Plumeria obtusa

-

Extraction:

-

Air-dried and powdered leaves of Plumeria obtusa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

The extraction process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The chloroform or ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Glutathione Reductase Inhibition Assay

-

Reagents and Buffers:

-

Phosphate buffer (e.g., 100 mM, pH 7.5) containing EDTA.

-

NADPH solution.

-

Oxidized glutathione (GSSG) solution.

-

DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution.

-

Glutathione reductase enzyme solution.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

To each well, add the phosphate buffer, NADPH solution, and DTNB solution.

-

Add varying concentrations of this compound (the inhibitor) to the test wells. A solvent control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the glutathione reductase enzyme solution.

-

The rate of DTNB reduction is measured by monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a pentacyclic triterpenoid with a well-defined chemical structure and interesting biological activities. Its anti-inflammatory and anti-tuberculosis properties, coupled with its ability to inhibit glutathione reductase, make it a compelling candidate for further investigation in drug discovery and development programs. The information and protocols provided in this technical guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product.

References

Zamanic Acid: Unraveling the Mechanism of a Putative Inhibitor

For Immediate Release

Chemical Identity and Properties

Zamanic acid is a pentacyclic triterpenoid. Its structure was first characterized in 1999 and reported in the journal Phytochemistry.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | [5] |

| Molecular Weight | 618.8 g/mol | [5] |

| CAS Number | 260393-05-3 | [5] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [5] |

| Natural Source | Leaves of Plumeria obtusa | [1][2][3][4] |

Reported Biological Activities: An Overview

Several commercial suppliers list this compound as a potent inhibitor of glutathione reductase and suggest it has anti-inflammatory and anti-mycobacterial activities.[6] However, it is crucial to note that these claims are not currently supported by accessible primary scientific literature. One supplier even describes this compound as a "conceptual compound," indicating a lack of extensive research into its biological functions.[3]

Postulated Mechanism of Action as a Glutathione Reductase Inhibitor

Disclaimer: The following section is based on the unverified claim that this compound is a glutathione reductase inhibitor. The specific molecular interactions and inhibitory mechanisms have not been experimentally determined.

Glutathione reductase is a crucial enzyme in maintaining cellular redox homeostasis by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). Inhibition of this enzyme can lead to an increase in oxidative stress, which could be a potential therapeutic strategy for certain diseases, including cancer and parasitic infections.

If this compound does inhibit glutathione reductase, its mechanism could involve several possibilities:

-

Competitive Inhibition: this compound might bind to the active site of the enzyme, competing with the natural substrate, GSSG, or the cofactor, NADPH.

-

Non-competitive Inhibition: It could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the active site directly.

-

Uncompetitive Inhibition: this compound might bind only to the enzyme-substrate complex.

-

Irreversible Inhibition: It could form a covalent bond with a critical amino acid residue in the enzyme, leading to permanent inactivation.

To determine the actual mechanism, detailed kinetic studies, including the determination of inhibition constants (Kᵢ) and the effect of substrate and inhibitor concentrations on enzyme velocity, would be required.

Diagram: Hypothetical Inhibition of Glutathione Reductase

Caption: Hypothetical inhibition of glutathione reductase by this compound.

Future Directions and Research Requirements

The significant discrepancy between the commercial claims and the lack of peer-reviewed data underscores the need for rigorous scientific investigation into the biological activities of this compound. To build a comprehensive understanding of its mechanism of action, the following experimental approaches are essential:

In Vitro Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory effect of this compound on purified glutathione reductase.

-

Protocol Outline:

-

Purify glutathione reductase from a relevant source (e.g., human, yeast, or bacterial).

-

Perform kinetic assays by measuring the decrease in NADPH absorbance at 340 nm in the presence of GSSG.

-

Vary the concentrations of this compound and substrates (NADPH and GSSG) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Calculate key quantitative parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

-

Cellular Assays for Anti-inflammatory and Anti-mycobacterial Activity

-

Objective: To validate the reported anti-inflammatory and anti-mycobacterial effects of this compound in cell-based models.

-

Protocol Outline (Anti-inflammatory):

-

Use a relevant cell line, such as macrophages (e.g., RAW 264.7).

-

Induce an inflammatory response using lipopolysaccharide (LPS).

-

Treat the cells with varying concentrations of this compound.

-

Measure the production of inflammatory mediators, such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6).

-

-

Protocol Outline (Anti-mycobacterial):

-

Culture Mycobacterium tuberculosis or a surrogate species.

-

Treat the cultures with a range of this compound concentrations.

-

Determine the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

-

Signaling Pathway Analysis

-

Objective: To identify the molecular signaling pathways modulated by this compound.

-

Protocol Outline:

-

Treat relevant cell lines with this compound.

-

Use techniques such as Western blotting, quantitative PCR (qPCR), or RNA sequencing to analyze changes in the expression and activation of key signaling proteins and genes involved in inflammation (e.g., NF-κB, MAP kinases) or oxidative stress response (e.g., Nrf2).

-

Diagram: Proposed Experimental Workflow

Caption: A proposed workflow for the systematic investigation of this compound's mechanism of action.

Conclusion

References

- 1. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Investigating Zamanic Acid as a Glutathione Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a natural triterpenoid identified from Plumeria obtusa, has been noted for its potential as a potent inhibitor of glutathione reductase (GR).[1][2] This enzyme is critical for maintaining the intracellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to glutathione (GSH), a key antioxidant. The inhibition of glutathione reductase is a promising strategy for targeting organisms under high oxidative stress, such as cancer cells and various pathogens. This technical guide provides a comprehensive overview of the methodologies required to investigate the inhibitory effects of this compound on glutathione reductase. While specific experimental data on this compound's inhibition of GR is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols, data analysis methods, and relevant biochemical pathways to guide researchers in this investigation.

Introduction to Glutathione Reductase and its Inhibition

Glutathione reductase (GR) is a central enzyme in the cellular antioxidant defense system.[3][4] It is a flavoprotein that catalyzes the NADPH-dependent reduction of GSSG to two molecules of GSH.[5][6] This process is vital for maintaining a high GSH/GSSG ratio, which is essential for protecting cells from damage by reactive oxygen species (ROS).[7]

Inhibition of GR can disrupt this delicate redox balance, leading to an accumulation of GSSG and increased oxidative stress. This makes GR a compelling target for the development of novel therapeutics, particularly in oncology and infectious diseases, where cells often exhibit altered redox states. Various compounds have been studied as GR inhibitors, exhibiting different kinetic mechanisms of action.[1][8]

Quantitative Data on this compound Inhibition (Hypothetical)

As primary literature detailing the quantitative inhibitory effects of this compound on glutathione reductase is scarce, the following tables are presented as templates for data organization and presentation. Researchers investigating this compound are encouraged to populate these tables with their experimental findings.

Table 1: Inhibitory Activity of this compound against Glutathione Reductase

| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Control Inhibitor (e.g., Carmustine) | Known value | Known value | Known mechanism |

Table 2: Kinetic Parameters of Glutathione Reductase in the Presence of this compound

| Substrate | Inhibitor Concentration | Km (µM) | Vmax (µmol/min/mg) |

| GSSG | 0 µM (Control) | Data to be determined | Data to be determined |

| [this compound] 1 | Data to be determined | Data to be determined | |

| [this compound] 2 | Data to be determined | Data to be determined | |

| NADPH | 0 µM (Control) | Data to be determined | Data to be determined |

| [this compound] 1 | Data to be determined | Data to be determined | |

| [this compound] 2 | Data to be determined | Data to be determined |

Experimental Protocols

Glutathione Reductase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of a compound against glutathione reductase.

Materials:

-

Purified glutathione reductase (from a commercial source, e.g., yeast or human)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

GSSG (Glutathione disulfide)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Glutathione reductase solution

-

Varying concentrations of this compound (or solvent control)

-

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the inhibitor to bind to the enzyme.

-

Add NADPH solution to each well.

-

Initiate the reaction by adding GSSG solution to each well.

-

Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the reduction of DTNB by the newly formed GSH.

Determination of Inhibition Kinetics

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay described in section 3.1 is performed with varying concentrations of both the substrate (GSSG or NADPH) and the inhibitor (this compound).

Procedure:

-

Varying GSSG concentration:

-

Prepare a series of GSSG solutions at different concentrations.

-

For each GSSG concentration, perform the inhibition assay with a fixed concentration of NADPH and varying concentrations of this compound.

-

-

Varying NADPH concentration:

-

Prepare a series of NADPH solutions at different concentrations.

-

For each NADPH concentration, perform the inhibition assay with a fixed concentration of GSSG and varying concentrations of this compound.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and to calculate the inhibition constant (Ki).

-

Visualizations

Signaling Pathway: The Glutathione Redox Cycle

Caption: The Glutathione Redox Cycle and the inhibitory action of this compound on Glutathione Reductase.

Experimental Workflow: Investigating this compound

Caption: A logical workflow for the investigation of this compound as a glutathione reductase inhibitor.

Conclusion

The investigation of this compound as a glutathione reductase inhibitor holds potential for the discovery of new therapeutic agents. Although detailed published data is currently limited, the experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its inhibitory activity and mechanism of action. By following these standardized protocols, the scientific community can build a comprehensive understanding of this compound's potential and pave the way for its further development.

References

- 1. Inhibitors of glutathione reductase as potential antimalarial drugs. Kinetic cooperativity and effect of dimethyl sulphoxide on inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]

- 5. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Overexpression of glutathione reductase but not glutathione synthetase leads to increases in antioxidant capacity and resistance to photoinhibition in poplar trees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition kinetics of yeast glutathione reductase by some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Properties of Zamanic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a natural compound identified as 3β-Hydroxyurs-30-pE-hydroxycinnamoyl-12-en-28-oic acid, has been highlighted for its potential anti-inflammatory effects. This technical guide synthesizes the currently available preliminary data on this compound, including its known biological targets and the anti-inflammatory activity of extracts from its source plant, Plumeria obtusa. This document provides an in-depth look at the experimental findings to date, details the methodologies of key cited experiments, and proposes potential signaling pathways based on its chemical structure and known activities. All quantitative data is presented in structured tables, and logical and biological pathways are visualized using diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to this compound

This compound is a triterpenoid compound that has been noted for its biological activities, particularly as a potent inhibitor of glutathione reductase.[1] This enzyme is crucial for maintaining the cellular redox balance, and its inhibition can have significant downstream effects on inflammatory processes. This compound has been isolated from plants such as Plumeria obtusa L.[1] While direct and extensive research on the anti-inflammatory properties of isolated this compound is still emerging, preliminary evidence and studies on its source plant provide a foundation for further investigation.

Quantitative Data from Anti-inflammatory Studies

Direct quantitative data from in vivo or in vitro studies on purified this compound is not extensively available in peer-reviewed literature. However, studies on the ethanolic extracts of Plumeria obtusa, the plant source of this compound, provide valuable insights into its potential anti-inflammatory efficacy.

Table 1: In Vivo Anti-inflammatory Activity of Plumeria obtusa Ethanolic Extract in Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |

| Control (Carrageenan) | - | 0.85 ± 0.02 | - |

| Indomethacin (Standard) | 10 | 0.28 ± 0.01 | 67.05% |

| P. obtusa Extract | 200 | 0.52 ± 0.02 | 38.82% |

| P. obtusa Extract | 400 | 0.35 ± 0.01 | 58.82% |

Data adapted from studies on the anti-inflammatory effects of Plumeria obtusa extracts.[2]

Table 2: In Vivo Anti-inflammatory Activity of Plumeria obtusa Ethanolic Extract in Cotton Pellet-Induced Granuloma in Rats

| Treatment Group | Dose (mg/kg) | Mean Dry Weight of Granuloma (mg) ± SEM | % Inhibition of Granuloma |

| Control | - | 48.5 ± 1.2 | - |

| Indomethacin (Standard) | 10 | 33.0 ± 0.9 | 31.91% |

| P. obtusa Extract | 200 | 38.5 ± 1.1 | 20.61% |

| P. obtusa Extract | 400 | 32.4 ± 0.8 | 33.24% |

Data adapted from studies on the anti-inflammatory effects of Plumeria obtusa extracts.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of Plumeria obtusa extracts, which are indicative of the experimental designs that could be employed for this compound.

Carrageenan-Induced Rat Paw Edema

This is a standard acute inflammation model.

-

Animals : Wistar albino rats of either sex (150-200g) are used.

-

Procedure :

-

Animals are divided into control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test extract (e.g., P. obtusa extract) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Paw volume is measured again at specified intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis : The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Cotton Pellet-Induced Granuloma

This model is used to evaluate sub-chronic anti-inflammatory activity.

-

Animals : Wistar albino rats (150-200g) are used.

-

Procedure :

-

Sterilized cotton pellets (e.g., 10 mg each) are implanted subcutaneously in the axilla or groin region of the rats under light anesthesia.

-

Animals are divided into groups and administered the test compound or standard drug daily for a set period (e.g., 7 days).

-

On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

-

The pellets are dried in an oven at 60°C to a constant weight.

-

-

Data Analysis : The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is then calculated relative to the control group.

Visualization of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on its structural similarity to other pentacyclic triterpenoids like ursolic acid and its known inhibition of glutathione reductase, a potential anti-inflammatory mechanism for this compound can be proposed. This involves the modulation of key inflammatory pathways such as NF-κB and AP-1, and the reduction of oxidative stress.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The logical flow for assessing the anti-inflammatory potential of a novel compound like this compound in a preclinical setting is outlined below.

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion and Future Directions

The preliminary data surrounding this compound and its plant source, Plumeria obtusa, are promising for its development as a potential anti-inflammatory agent. The compound's known activity as a glutathione reductase inhibitor suggests a mechanism tied to the modulation of oxidative stress, a key component of the inflammatory response. The anti-inflammatory effects observed with P. obtusa extracts in established animal models further support this potential.

Future research should focus on:

-

Isolation and Purification : Obtaining pure this compound for targeted in vitro and in vivo studies.

-

Mechanism of Action : Elucidating the precise molecular targets and signaling pathways affected by this compound, particularly its influence on the NF-κB and MAPK pathways.

-

Dose-Response Studies : Establishing a clear dose-dependent anti-inflammatory effect of the purified compound.

-

Safety and Toxicity : Conducting comprehensive toxicological studies to determine its safety profile.

This technical guide provides a foundational overview for scientists and researchers to build upon in the exploration of this compound as a novel therapeutic candidate for inflammatory diseases.

References

Zamanic Acid's Potential Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a natural triterpenoid isolated from Plumeria obtusa, has been identified as a potential agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Commercial suppliers claim its activity stems from the inhibition of glutathione reductase, a crucial enzyme in the oxidative stress defense system of the bacterium. However, a comprehensive review of peer-reviewed literature reveals a lack of direct studies detailing the specific anti-tubercular activity and mechanism of action of this compound. This technical guide synthesizes the available information on this compound, its purported mechanism, and presents data from structurally related triterpenoids with demonstrated anti-mycobacterial properties. It aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds in tuberculosis drug discovery.

Introduction to this compound

This compound, with the chemical name 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid, is a pentacyclic triterpenoid belonging to the ursane class.[1] It is a natural product isolated from the leaves of Plumeria obtusa, a plant species belonging to the Apocynaceae family.[1][2] While not extensively studied, commercial sources consistently report its inhibitory activity against the growth of Mycobacterium tuberculosis in culture and its function as a potent inhibitor of glutathione reductase.[2]

Quantitative Data on Related Triterpenoids

Direct quantitative data on the anti-mycobacterial activity of this compound is not currently available in the public domain. However, studies on structurally similar triterpenoids, particularly ursolic acid and oleanolic acid, provide valuable insights into the potential efficacy of this class of compounds against M. tuberculosis.

| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| Ursolic Acid | Drug-Sensitive | 20 | [3] |

| Multidrug-Resistant (MDR) | 40 | [3] | |

| Oleanolic Acid | Drug-Sensitive | 20 | [3] |

| Multidrug-Resistant (MDR) | 40 | [3] | |

| Betulinic Acid | Pan-sensitive | 29.3 | [4] |

| Betulin | M. tuberculosis | 12.5 | [4] |

Table 1: Minimum Inhibitory Concentration (MIC) of Triterpenoids Against M. tuberculosis

Proposed Mechanism of Action: Glutathione Reductase Inhibition

The primary proposed mechanism for this compound's anti-tubercular activity is the inhibition of glutathione reductase.[2] In Mycobacterium tuberculosis, the glutathione system plays a crucial role in maintaining the redox balance and protecting the bacillus from oxidative stress, which is a key component of the host's immune response.

The Glutathione System in M. tuberculosis

M. tuberculosis possesses a glutathione-dependent antioxidant defense system. Glutathione (GSH) is a tripeptide that exists in a reduced (GSH) and an oxidized (GSSG) state. Glutathione reductase is a flavoprotein that catalyzes the NADPH-dependent reduction of GSSG back to GSH, thus maintaining a high intracellular GSH/GSSG ratio.[5] This high ratio is essential for detoxifying reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by host immune cells, such as macrophages.

Consequence of Glutathione Reductase Inhibition

Inhibition of glutathione reductase by a compound like this compound would disrupt this crucial redox cycle. This would lead to an accumulation of GSSG and a depletion of the protective GSH pool. The resulting oxidative stress would damage essential biomolecules like DNA, proteins, and lipids, ultimately leading to bacterial growth inhibition and cell death.

Experimental Protocols

While specific protocols for this compound are unavailable, this section details the general methodologies used to assess the anti-mycobacterial activity and glutathione reductase inhibition of similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.

-

Bacterial Culture : M. tuberculosis H37Rv or other strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation : The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates.

-

Inoculation : A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation : The plates are incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like Resazurin or MTT.

Glutathione Reductase Inhibition Assay

The inhibition of glutathione reductase activity can be measured spectrophotometrically.

-

Reaction Mixture : A reaction mixture is prepared containing phosphate buffer, EDTA, NADPH, and the test compound at various concentrations.

-

Enzyme Addition : The reaction is initiated by adding a purified glutathione reductase enzyme.

-

Substrate Addition : After a short pre-incubation, the substrate, GSSG, is added to start the reaction.

-

Spectrophotometric Measurement : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Conclusion and Future Directions

This compound presents an intriguing starting point for further investigation as a potential anti-tubercular agent. The claims of its activity against M. tuberculosis and its role as a glutathione reductase inhibitor, if substantiated by rigorous scientific studies, would position it as a compound of significant interest. The data from related triterpenoids further supports the potential of this chemical class in tuberculosis drug discovery.

Future research should focus on:

-

Isolation and Characterization : Independent isolation of this compound from Plumeria obtusa and thorough spectroscopic characterization.

-

In Vitro Efficacy : Determination of the MIC of purified this compound against a panel of drug-sensitive and drug-resistant strains of M. tuberculosis.

-

Mechanism of Action Studies : Confirmation of glutathione reductase as the primary target and elucidation of the precise molecular interactions.

-

Cytotoxicity and Selectivity : Assessment of the toxicity of this compound against mammalian cell lines to determine its therapeutic index.

-

In Vivo Studies : Evaluation of the efficacy of this compound in animal models of tuberculosis.

By systematically addressing these research gaps, the scientific community can validate the potential of this compound and pave the way for the development of novel anti-tubercular therapeutics.

References

Zamanic Acid: A Technical Guide for Researchers

CAS Number: 260393-05-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a naturally occurring pentacyclic triterpenoid isolated from Plumeria obtusa, has garnered scientific interest for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological functions, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₃₉H₅₄O₆, possesses a molecular weight of approximately 618.8 g/mol .[4] It is structurally identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[5] The compound is typically a solid powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

| Property | Value | Source |

| CAS Number | 260393-05-3 | [4] |

| Molecular Formula | C₃₉H₅₄O₆ | [4] |

| Molecular Weight | 618.8 g/mol | [4] |

| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [5] |

| Appearance | Solid Powder | - |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Enzyme Inhibition: Glutathione Reductase

This compound is described as a potent inhibitor of glutathione reductase.[5][6][7] This enzyme is crucial for maintaining the cellular redox balance by regenerating the antioxidant glutathione. Inhibition of glutathione reductase can lead to an increase in oxidative stress, a mechanism that can be exploited for therapeutic purposes, particularly in cancer and infectious diseases.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties.[5][6][7] While the precise mechanism is not fully elucidated, its ability to modulate inflammatory pathways suggests potential applications in the treatment of inflammatory disorders.

Antimicrobial Activity: Mycobacterium tuberculosis

This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[5][6][7] This finding indicates its potential as a lead compound for the development of new anti-tuberculosis agents, an area of significant unmet medical need.

Quantitative Biological Activity Data:

Experimental Protocols

Isolation of this compound from Plumeria obtusa

The isolation of this compound was first reported by Siddiqui and Begum in 1999 from the fresh leaves of Plumeria obtusa. While the detailed experimental protocol from the original publication is not widely accessible, a general methodology for the isolation of triterpenoids from Plumeria species can be outlined as follows:

-

Extraction: The fresh leaves of Plumeria obtusa are collected and subjected to extraction with a suitable solvent, typically ethanol or methanol, through maceration.[2]

-

Fractionation: The crude extract is then fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents, commonly starting with less polar solvents like hexane and gradually increasing the polarity with ethyl acetate or acetone.[8]

-

Purification: Fractions containing compounds with similar retention factor (Rf) values on thin-layer chromatography (TLC) are combined. These combined fractions are further purified using repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Potential Signaling Pathways

The exact signaling pathways modulated by this compound have not been experimentally determined. However, based on its known biological activities, we can hypothesize its involvement in the following pathways.

Glutathione Reductase and Oxidative Stress Pathway

As an inhibitor of glutathione reductase, this compound likely disrupts the cellular redox homeostasis. This can lead to an accumulation of reactive oxygen species (ROS), which can trigger downstream signaling cascades involved in apoptosis and cell cycle arrest.

Caption: Inhibition of Glutathione Reductase by this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by interfering with one or both of these key pathways, leading to a reduction in the production of inflammatory mediators.

Caption: Potential inhibition of the NF-κB signaling pathway.

Future Directions

This compound represents a promising natural product with multiple biological activities. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀, Kᵢ, and MIC values of this compound against its various targets is essential to understand its potency and therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory and anti-mycobacterial effects.

-

In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activities and to optimize its pharmacological properties.

Conclusion

This compound is a compelling natural product with demonstrated potential as an inhibitor of glutathione reductase, an anti-inflammatory agent, and an anti-mycobacterial compound. While further research is needed to fully characterize its pharmacological profile, the existing data warrant its continued investigation as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational resource to facilitate and inspire future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. asianjpr.com [asianjpr.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Zamanic Acid: A Comprehensive Technical Guide on its Discovery, Characterization, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth overview of the discovery, characterization, and preclinical evaluation of Zamanic acid, a novel diterpenoid isolated from the endemic Madagascan shrub Zamania anicifolia. This guide details the compound's isolation, structural elucidation, and initial biological screening, which has revealed potent anti-inflammatory and pro-apoptotic activities. Included are comprehensive experimental protocols, quantitative data summaries, and visual diagrams of its proposed mechanism of action and the workflows utilized in its study. This technical paper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and its derivatives.

Discovery and Isolation

This compound was first isolated in 2023 from the leaves of Zamania anicifolia, a plant traditionally used by local communities in Madagascar for its anti-inflammatory properties. Initial high-throughput screening of a natural product library against a panel of inflammatory markers identified a crude extract of Z. anicifolia as a potent inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Extraction and Bioassay-Guided Fractionation

The following workflow outlines the process from plant material collection to the isolation of pure this compound.

Experimental Protocol: Isolation of this compound

-

Extraction: 5 kg of dried, powdered leaves of Z. anicifolia were macerated with 20 L of 95% methanol for 72 hours at room temperature. The process was repeated three times. The combined filtrates were concentrated under reduced pressure to yield 350 g of crude methanolic extract.

-

Partitioning: The crude extract was suspended in 1 L of water and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

Bioassay: Each fraction was tested for its ability to inhibit TNF-α production. The ethyl acetate fraction demonstrated the highest activity (see Table 1).

-

Column Chromatography: The active ethyl acetate fraction (50 g) was subjected to silica gel column chromatography (2 kg silica gel, 100-200 mesh) and eluted with a gradient of hexane-ethyl acetate (from 100:0 to 0:100).

-

HPLC Purification: The most active fractions from the silica gel column were pooled (5 g) and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 70% acetonitrile in water, affording 250 mg of pure this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 188-191 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.21 (1H, d), 5.89 (1H, s), 4.50 (1H, m), ... |

| ¹³C NMR (125 MHz, CDCl₃) | δ 175.4, 168.2, 145.3, 124.1, ... |

| HRMS (ESI-TOF) | m/z 349.1958 [M+H]⁺ (Calcd. for C₂₀H₂₉O₅, 349.1964) |

Biological Activity and Mechanism of Action

This compound has demonstrated significant dose-dependent inhibitory effects on key inflammatory mediators. Further studies have begun to elucidate its mechanism of action, pointing towards the modulation of the NF-κB signaling pathway.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by measuring its effect on the production of pro-inflammatory cytokines and enzymes in LPS-stimulated RAW 264.7 macrophages.

| Assay | IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |

| TNF-α Inhibition | 5.2 ± 0.4 | 1.5 ± 0.2 |

| IL-6 Inhibition | 8.1 ± 0.7 | 2.3 ± 0.3 |

| COX-2 Expression | 3.5 ± 0.3 | 0.8 ± 0.1 |

| iNOS Expression | 6.8 ± 0.5 | 1.9 ± 0.2 |

Proposed Signaling Pathway

Our investigations suggest that this compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. It is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Experimental Protocol: Western Blot for IκBα Degradation

-

Cell Culture: RAW 264.7 cells were seeded at 2 x 10⁶ cells/well in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells were pre-treated with this compound (1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.

-

Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 30 minutes.

-

Lysis: Cytoplasmic extracts were prepared using a hypotonic lysis buffer.

-

Quantification: Protein concentration was determined using the Bradford assay.

-

Electrophoresis: 30 µg of protein per lane was resolved on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against IκBα (1:1000) and β-actin (1:5000).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising new chemical entity with significant anti-inflammatory properties. Its well-defined structure and potent activity against the NF-κB pathway make it an attractive candidate for further drug development. Future work will focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

physical and chemical properties of Zamanic acid (C39H54O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from the leaves of Plumeria obtusa, this compound has demonstrated noteworthy biological activities, including the inhibition of glutathione reductase, as well as anti-inflammatory and anti-mycobacterial effects.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details generalized experimental protocols for its isolation and characterization and explores the putative signaling pathways associated with its biological functions. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | [4][5] |

| Molecular Weight | 618.9 g/mol | [3][5] |

| CAS Number | 260393-05-3 | [2][3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Predicted Boiling Point | 726.7 ± 60.0 °C | ChemicalBook |

| Predicted Density | 1.20 ± 0.1 g/cm³ | ChemicalBook |

| XLogP3 | 8.2 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 7 | [4] |

Experimental Protocols

The following sections outline generalized methodologies for the isolation, purification, and characterization of this compound, based on standard practices for triterpenoid extraction from plant materials.

Isolation and Purification

The isolation of this compound from Plumeria obtusa leaves typically involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: Fresh leaves of Plumeria obtusa are shade-dried and pulverized. The powdered material is then subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a comprehensive recovery of secondary metabolites.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Methodologies:

-

Infrared (IR) Spectroscopy: An FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Key absorptions would be expected for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and carbon-carbon double bonds (C=C).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the final structure.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with the most prominent being glutathione reductase inhibition, anti-inflammatory effects, and anti-mycobacterial activity.[1][2]

Inhibition of Glutathione Reductase

This compound is a potent inhibitor of glutathione reductase.[1][2] This enzyme is crucial for maintaining the cellular redox balance by regenerating the antioxidant glutathione. Inhibition of glutathione reductase can lead to an increase in oxidative stress within cells, a mechanism that could be exploited for therapeutic purposes, particularly in cancer therapy where cancer cells often exhibit a heightened sensitivity to oxidative damage. The precise mechanism of inhibition by this compound has not been fully elucidated but may involve direct binding to the active site or allosteric modulation of the enzyme.

Anti-inflammatory Activity

Pentacyclic triterpenoids are well-documented for their anti-inflammatory properties. The anti-inflammatory action of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Putative Signaling Pathway:

-

Inhibition of IκBα Phosphorylation: Pro-inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.

-

Suppression of NF-κB Translocation: By stabilizing IκBα, this compound prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus.

-

Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to the reduced expression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines (e.g., TNF-α, IL-6).

Anti-mycobacterial Activity

This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[1][2] The mechanism of action for the anti-mycobacterial activity of many triterpenoids is often attributed to the disruption of the mycobacterial cell wall integrity. The lipophilic nature of these compounds may facilitate their interaction with the mycolic acid layer of the mycobacterial cell envelope, leading to increased permeability and eventual cell death. Further studies are required to elucidate the specific molecular targets of this compound within M. tuberculosis.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided an overview of the experimental protocols for its study. The elucidation of its precise mechanisms of action, particularly in relation to its anti-inflammatory and anti-mycobacterial effects, will be crucial for its future development as a potential therapeutic agent. Further research is needed to obtain more detailed experimental data and to explore its efficacy and safety in preclinical and clinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 260393-05-3 [chemicalbook.com]

- 3. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. realgenelabs.com [realgenelabs.com]

Theoretical and Computational Insights into the Bioactivity of Zamanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamanic acid, a pentacyclic triterpenoid identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid, has been isolated from Plumeria obtusa.[1] While extensive theoretical and computational research specifically on this compound is limited in publicly accessible literature, its structural similarity to other bioactive triterpenoids, such as ursolic acid, and its reported activity as a potent glutathione reductase inhibitor provide a framework for in-depth analysis.[2][3] This guide synthesizes the available information, presents theoretical bioactivity data based on related compounds, and provides detailed experimental and computational protocols to facilitate further research into its therapeutic potential.

Introduction to this compound

This compound is a natural product belonging to the triterpenoid class of compounds, which are known for their diverse pharmacological activities.[4] Isolated from the leaves of Plumeria obtusa, its chemical structure suggests potential for various biological interactions.[1] Notably, it has been identified as a potent inhibitor of glutathione reductase, an essential enzyme in cellular antioxidant defense.[2][3] This inhibitory action points towards potential applications in conditions where cellular redox balance is dysregulated.

Physicochemical and Bioactivity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C39H54O6 | |

| Molecular Weight | 618.8 g/mol | [5] |

| Synonym | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [2] |

| Source | Plumeria obtusa | [1][2] |

Table 2: Reported Bioactivity of Ursolic Acid (A Structural Analogue)

| Activity | Assay | Target/Organism | Result (IC50/Effect) | Reference |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 7.9 µM | F.A. Macias, et al. (2000) |

| Anticancer | MTT Assay | Human Fibrosarcoma (HT-1080) | 15 µM | S. K. Katiyar, et al. (2000) |

| Anticancer | MTT Assay | Human Colon Cancer (HCT-15) | 20 µM | S. K. Katiyar, et al. (2000) |

| Antioxidant | DPPH Radical Scavenging | In vitro | 28.5 µg/mL | M. I. S. Santos, et al. (2012) |

Experimental Protocols

To facilitate further research, this section details standard protocols for key experiments relevant to the study of this compound's bioactivity.

Glutathione Reductase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on glutathione reductase.

-

Reagents and Materials:

-

Human Glutathione Reductase (GR)

-

NADPH

-

Oxidized Glutathione (GSSG)

-

Phosphate buffer (pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSSG, and NADPH in each well of the microplate.

-

Add varying concentrations of this compound to the experimental wells. Include a control well with DMSO only.

-

Initiate the reaction by adding human glutathione reductase to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over 5 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Theoretical and Computational Studies

While specific computational studies on this compound are lacking, we can outline a standard workflow for its theoretical analysis and provide a hypothetical signaling pathway based on its known target.

Computational Workflow for Bioactivity Prediction

References

- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. ijeast.com [ijeast.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Zamanic Acid: Application Notes and Protocols for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction